2-[2-(2-methoxy-4,5-dimethylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-methoxy-4,5-dimethylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol is a complex organic compound that features a combination of functional groups, including a sulfonamide, a thiophene ring, and an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-methoxy-4,5-dimethylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the thiophene ring: Starting from a suitable precursor, the thiophene ring can be synthesized through cyclization reactions.
Ether linkage formation: The hydroxyethoxy group can be introduced via nucleophilic substitution reactions.
Sulfonamide formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-methoxy-4,5-dimethylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The thiophene ring and ether linkage can be susceptible to oxidation under strong oxidizing conditions.
Reduction: The sulfonamide group can be reduced to amines under reducing conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, while the ether linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Reagents such as halogens, acids, or bases depending on the specific substitution reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could lead to the formation of sulfoxides or sulfones, while reduction could yield amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique combination of functional groups makes it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, 2-[2-(2-methoxy-4,5-dimethylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol could be investigated for its potential pharmacological properties. Sulfonamides are known for their antibacterial activity, and the presence of the thiophene ring could enhance its biological activity.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[2-(2-methoxy-4,5-dimethylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol would depend on its specific application. In a biological context, it could interact with enzymes or receptors, inhibiting or activating specific pathways. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth, thus inhibiting bacterial enzymes.
Comparison with Similar Compounds
Similar Compounds
N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-benzenesulfonamide: Lacks the methoxy and dimethyl groups, potentially altering its chemical and biological properties.
N-(2-(2-hydroxyethoxy)-ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide: Lacks the thiophene ring, which could affect its reactivity and applications.
Uniqueness
2-[2-(2-methoxy-4,5-dimethylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol is unique due to its combination of functional groups, which can impart a range of chemical and biological properties
Properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5S2/c1-12-8-15(22-3)17(9-13(12)2)25(20,21)18-10-16(23-6-5-19)14-4-7-24-11-14/h4,7-9,11,16,18-19H,5-6,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTACVSMLMVXVAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CSC=C2)OCCO)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.